

Sodium Methanesulfinate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Sodium methanesulfinate*

Cat. No.: *B1224788*

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CAS Number: 20277-69-4

This technical guide provides an in-depth overview of **sodium methanesulfinate**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

Sodium methanesulfinate, with the chemical formula $\text{CH}_3\text{SO}_2\text{Na}$, is an organosulfur compound that serves as the sodium salt of methanesulfinic acid.^[1] It typically appears as a white to light beige crystalline powder.^{[2][3]} This compound is recognized for its utility as a mild reducing agent and its role in the preparation of various organic molecules.^[1] It is sensitive to air and hygroscopic, necessitating storage in an inert atmosphere at room temperature.^{[2][3]}

Identification and General Properties

The following table summarizes the key identifiers and general properties of **sodium methanesulfinate**.

Property	Value	Reference(s)
CAS Number	20277-69-4	[1] [2] [3] [4] [5] [6]
Molecular Formula	CH ₃ SO ₂ Na (or CH ₃ NaO ₂ S)	[4] [7]
Molecular Weight	102.09 g/mol	[4] [7]
Appearance	White to light beige powder	[2] [3]
Odor	Slight sulfurous odor	[3]
EINECS Number	243-669-6	[3]

Physical and Chemical Data

Key physical and chemical data for **sodium methanesulfinate** are presented below, offering a quantitative look at its characteristics.

Property	Value	Reference(s)
Melting Point	222-226 °C (decomposes)	[2] [8]
Solubility	Soluble in water. Slightly soluble in Methanol.	[1] [2] [3]
Stability	Stable under normal conditions, but is air sensitive and hygroscopic.	[1] [2] [3]
Hazard Codes	Xn (Harmful)	[2]
Risk Statements	R22 (Harmful if swallowed)	[2]
Safety Statements	S36/37 (Wear suitable protective clothing and gloves)	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **sodium methanesulfinate**. The following table provides a comparison of typical spectroscopic features

for methanesulfinic acid and its sodium salt. The absence of a broad O-H stretch in the IR spectrum is a key indicator of salt formation.[3]

Technique	Functional Group	Vibrational Mode	Methanesulfinic Acid (cm ⁻¹)	Sodium Methanesulfinate (cm ⁻¹)
Infrared (IR)	O-H	Stretching	~2900-3100 (broad)	N/A
S=O	Asymmetric Stretch	~1080	~1000-1050	
S=O	Symmetric Stretch	~1040	~950-1000	
C-H	Stretching	~2930, ~3000	~2920, ~2990	
C-S	Stretching	~690	~700	
Raman	S=O	Symmetric Stretch	~1040	~970
C-S	Stretching	~690	~700	

Note: Data compiled from various spectroscopic sources.[3][4][9]

Technique	Nucleus	Methanesulfinic Acid (ppm)	Sodium Methanesulfinate (ppm)
¹ H NMR	CH ₃	~2.7	~2.5
¹³ C NMR	CH ₃	~40	~45

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.[3][4][9]

Experimental Protocols

Sodium methanesulfinate is a key reactant in several important organic transformations. A detailed experimental protocol for one such reaction, the conjugate addition to vinyl heterocycles, is provided below.

Conjugate Addition of Sodium Methanesulfinate to Vinyl Pyridines and Diazines

This procedure describes a method for introducing a sulfone group into pyridines and diazines, which is a valuable transformation in medicinal chemistry.[\[2\]](#)

Materials:

- Vinyl heterocycle (e.g., 2-vinyl pyridine)
- **Sodium methanesulfinate**
- Ethanol (EtOH)
- Acetic acid (AcOH) or Trifluoroacetic acid (TFA)
- Reaction vessel
- Stirring apparatus
- Heating apparatus

Procedure:

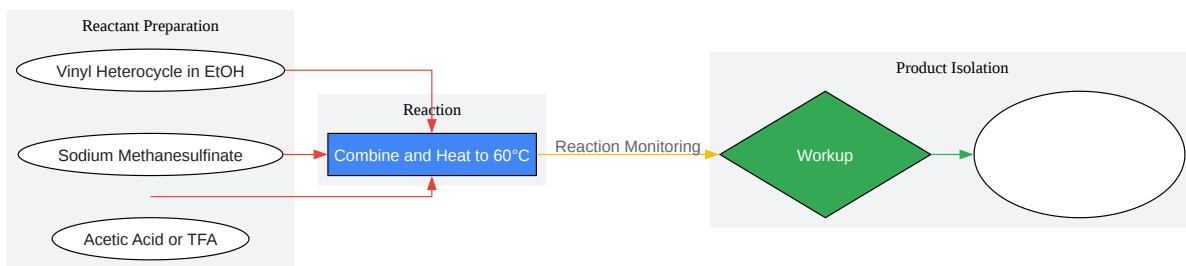
- To a solution of the vinyl heterocycle in ethanol, add 5 equivalents of **sodium methanesulfinate**.[\[2\]](#)
- Add 5-8 equivalents of either acetic acid or trifluoroacetic acid to the reaction mixture. For less basic substrates, such as pyridines with electron-withdrawing groups, trifluoroacetic acid is preferred.[\[2\]](#)
- Heat the reaction mixture to 60 °C with stirring.[\[2\]](#)

- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture is worked up to isolate the desired aliphatic sulfone product.[2]

Note: The amount of acid used may need to be adjusted based on the basicity of the heterocyclic substrate. An excess of trifluoroacetic acid is often necessary for less basic substrates to ensure the presence of free acid in the reaction mixture.[2] This method is advantageous as it avoids the multi-step synthesis involving alkyl halides or halomethylketones.[2]

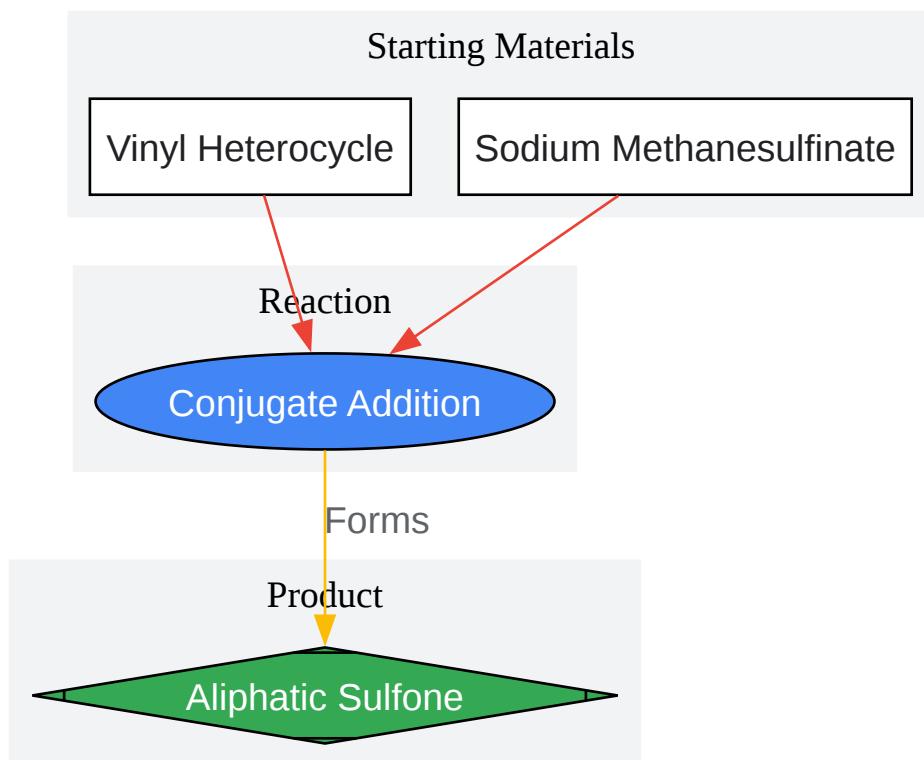
Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving **sodium methanesulfinate**.



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Caption: Experimental workflow for the conjugate addition of **sodium methanesulfinate**.

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Caption: Logical relationship in the synthesis of aliphatic sulfones.

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